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molecular formula C14H24BNO3 B8684081 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one

Cat. No. B8684081
M. Wt: 265.16 g/mol
InChI Key: PJJCMXVJQFGJTD-UHFFFAOYSA-N
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Patent
US08969356B2

Procedure details

TFA (14.75 g, 9.966 mL, 129.4 mmol) was added to a stirred solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (5000 mg, 16.17 mmol) in DCM (40 mL) at 0° C. and the reaction stirred at this temperature for 1.5 hours. The solvent was removed in vacuo and the residue azeotroped with MeCN (×3). The residue was re-dissolved in DCM (50 mL) and cooled to 0° C. Et3N (6.545 g, 9.015 mL, 64.68 mmol) was added followed by a solution of propionyl chloride (1.646 g, 1.546 mL, 17.79 mmol) in DCM (5 mL). The reaction mixture was allowed to warm to ambient temperature over 1 hour. The mixture was diluted with DCM and washed with 1:1 1M HCl/brine (×2), dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (ISCO Companion™, 120 g column, eluting with 20 to 80% EtOAc/Petroleum Ether) to give the sub-title product as a white solid (3.87 g, 90% Yield). 1H NMR (400.0 MHz, CDCl3) δ 1.15 (t, 3H), 1.27 (s, 12H), 2.20-2.44 (m, 4H), 3.47 (t, 1H), 3.64 (s, 1H), 4.06 (d, 2H) and 6.48 (d, 1H) ppm; MS (ES+) 266.3.
Name
Quantity
9.966 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
9.015 mL
Type
reactant
Reaction Step Two
Quantity
1.546 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1](O)([C:3](F)(F)F)=O.[CH3:8][C:9]1([CH3:29])[C:13]([CH3:15])([CH3:14])[O:12][B:11]([C:16]2[CH2:17][CH2:18][N:19]([C:22](OC(C)(C)C)=[O:23])[CH2:20][CH:21]=2)[O:10]1.CCN(CC)CC.C(Cl)(=O)CC>C(Cl)Cl>[CH3:8][C:9]1([CH3:29])[C:13]([CH3:14])([CH3:15])[O:12][B:11]([C:16]2[CH2:17][CH2:18][N:19]([C:22](=[O:23])[CH2:1][CH3:3])[CH2:20][CH:21]=2)[O:10]1

Inputs

Step One
Name
Quantity
9.966 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5000 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.015 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
1.546 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at this temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with MeCN (×3)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in DCM (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with 1:1 1M HCl/brine (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (ISCO Companion™, 120 g column, eluting with 20 to 80% EtOAc/Petroleum Ether)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1CCN(CC1)C(CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.87 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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